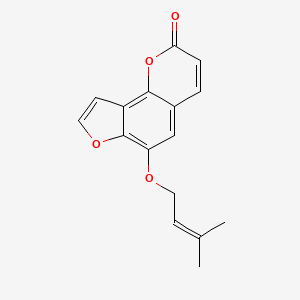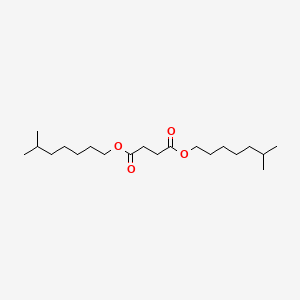![molecular formula C22H13NO2 B1606410 2-benzo[f]quinolin-3-ylindene-1,3-dione CAS No. 63216-89-7](/img/structure/B1606410.png)
2-benzo[f]quinolin-3-ylindene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzo[f]quinolin-3-ylindene-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound is notable for its unique structure, which combines the indene and quinoline moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzo[f]quinolin-3-ylindene-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide, followed by cyclization reactions to form the desired heterocyclic structure . The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzo[f]quinolin-3-ylindene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinoline and indene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-benzo[f]quinolin-3-ylindene-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-benzo[f]quinolin-3-ylindene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as monoamine oxidase, by binding to their active sites . This inhibition can lead to an increase in the levels of neurotransmitters, which may have therapeutic effects in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1H-Benz[f]indene, 2,3-dihydro-: This compound shares a similar indene structure but lacks the quinoline moiety.
1,3,4-Oxadiazole Derivatives: These compounds have a different heterocyclic structure but exhibit similar biological activities.
Uniqueness
2-benzo[f]quinolin-3-ylindene-1,3-dione is unique due to its combined indene and quinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63216-89-7 |
|---|---|
Molecular Formula |
C22H13NO2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-benzo[f]quinolin-3-ylindene-1,3-dione |
InChI |
InChI=1S/C22H13NO2/c24-21-16-7-3-4-8-17(16)22(25)20(21)19-12-10-15-14-6-2-1-5-13(14)9-11-18(15)23-19/h1-12,20H |
InChI Key |
WPKTWXFYOAVLHB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=CC=CC=C5C4=O |
Key on ui other cas no. |
63216-89-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1606332.png)









![Tricyclo[2.2.1.02,6]heptan-3-one](/img/structure/B1606349.png)
